molecular formula C10H8F3NO2 B6198270 6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid CAS No. 2703780-53-2

6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid

Cat. No.: B6198270
CAS No.: 2703780-53-2
M. Wt: 231.2
InChI Key:
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Description

6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is a chemical compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a carboxylic acid functional group. This combination of functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . The reaction conditions typically involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and waste is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group and the carboxylic acid group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is unique due to the presence of the cyclopropyl ring, which imparts additional steric and electronic effects compared to its analogs. This structural feature can enhance its stability, binding affinity, and specificity in various applications, making it a valuable compound for further research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid involves the introduction of a cyclopropyl group onto a pyridine ring, followed by the addition of a trifluoromethyl group and a carboxylic acid group.", "Starting Materials": [ "2-cyanopyridine", "cyclopropylmagnesium bromide", "trifluoromethyl iodide", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "magnesium", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Formation of cyclopropylpyridine", "2-cyanopyridine is reacted with cyclopropylmagnesium bromide in diethyl ether or tetrahydrofuran to form 2-cyclopropylpyridine.", "Step 2: Introduction of trifluoromethyl group", "2-cyclopropylpyridine is reacted with trifluoromethyl iodide in the presence of magnesium and hydrochloric acid to form 6-[1-(trifluoromethyl)cyclopropyl]pyridine.", "Step 3: Addition of carboxylic acid group", "6-[1-(trifluoromethyl)cyclopropyl]pyridine is reacted with carbon dioxide in the presence of sodium hydroxide and ethanol to form 6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid." ] }

CAS No.

2703780-53-2

Molecular Formula

C10H8F3NO2

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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